Pha-408

Catalog No.
S539340
CAS No.
503555-55-3
M.F
C29H27ClFN7O2
M. Wt
560.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pha-408

CAS Number

503555-55-3

Product Name

Pha-408

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide

Molecular Formula

C29H27ClFN7O2

Molecular Weight

560.0 g/mol

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PHA 408, PHA-408, PHA408

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl

The exact mass of the compound 8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is 559.1899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-408 is a potent, ATP-competitive inhibitor of IκB kinase-2 (IKK-2/IKKβ) with an IC50 in the 10–40 nM range. Structurally characterized as a tricyclic pyrazole derivative, it is distinguished from earlier-generation NF-κB pathway inhibitors by its tight-binding kinetics and relatively slow off-rate. These properties enable sustained target engagement and robust suppression of IκBα phosphorylation, p65 nuclear translocation, and downstream inflammatory mediator production. Due to its high selectivity profile and favorable oral bioavailability, PHA-408 is widely procured as a benchmark pharmacological tool for establishing rigorous pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical models of chronic inflammation, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [1].

Generic substitution of IKK-2 inhibitors frequently compromises in vivo study reproducibility due to poor pharmacokinetic profiles or off-target kinase activity. For instance, widely used comparators like TPCA-1 suffer from poor oral bioavailability, restricting their use to local or intraperitoneal administration, which is unsuitable for chronic systemic disease modeling [1]. Furthermore, allosteric inhibitors such as BMS-345541 exhibit significantly lower potency (IC50 ~300 nM) and require higher dosing that can trigger off-target effects. Many standard ATP-competitive inhibitors also display rapid equilibrium kinetics, causing target disengagement as plasma levels fluctuate. In contrast, PHA-408’s tight-binding mechanism and slow off-rate ensure that target inhibition correlates directly with steady-state plasma concentrations, preventing the rebound of NF-κB signaling during dosing intervals and ensuring reproducible efficacy in long-term procurement workflows [2].

Isoform Selectivity: IKK-2 vs. IKK-1 and Off-Target Kinases

PHA-408 demonstrates exceptional isoform selectivity, which is critical for isolating IKK-2-specific biological responses. In biochemical assays, PHA-408 inhibits recombinant human IKK-2 with an IC50 of 10–40 nM, while exhibiting an IC50 of 14 µM against IKK-1. Furthermore, it shows >100-fold selectivity against a panel of over 30 representative tyrosine and serine/threonine kinases [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data10–40 nM (IKK-2)
Comparator Or Baseline14,000 nM (IKK-1)
Quantified Difference>350-fold selectivity for IKK-2 over IKK-1
ConditionsRecombinant human kinase assays using ATP and biotinylated IκB peptide substrates

Procuring a highly selective inhibitor prevents confounding off-target toxicity, ensuring that observed anti-inflammatory phenotypes are strictly mediated by IKK-2.

Binding Kinetics: Tight-Binding and Slow Off-Rate for PK/PD Reproducibility

Unlike standard reversible ATP-competitive inhibitors that rapidly disengage from their targets, PHA-408 functions as a tight-binding inhibitor with a slow off-rate. Kinetic analysis reveals a Ki of 6 nM at the ATP-binding site of IKK-2 [1]. This slow dissociation rate is a structural differentiator that allows PHA-408 to maintain suppression of IκBα degradation and p65 phosphorylation even as free drug concentrations fluctuate, a critical advantage over rapid-equilibrium competitors [2].

Evidence DimensionInhibitor Binding Affinity (Ki)
Target Compound DataKi = 6 nM with slow off-rate
Comparator Or BaselineStandard reversible IKK inhibitors (rapid equilibrium)
Quantified DifferenceSustained target engagement independent of rapid plasma clearance
ConditionsEnzymatic characterization and PK/PD correlation models

A slow off-rate ensures prolonged target inhibition, allowing researchers to achieve consistent in vivo efficacy without requiring continuous high-dose infusions.

In Vivo Formulation Compatibility: Oral Bioavailability

The utility of an IKK-2 inhibitor in chronic disease models depends heavily on its formulation compatibility and route of administration. PHA-408 exhibits high oral bioavailability, enabling steady-state oral dosing regimens that achieve plasma concentrations in the 4 µM range (at 50 mg/kg). In contrast, the widely cited comparator TPCA-1 has poor oral bioavailability and typically requires intra-articular or intraperitoneal administration, limiting its mainstream workflow fit for systemic disease modeling [1].

Evidence DimensionRoute of Administration and Bioavailability
Target Compound DataOrally bioavailable, supports steady-state oral dosing
Comparator Or BaselineTPCA-1 (Poor oral bioavailability)
Quantified DifferenceEnables non-invasive chronic oral administration vs. required IP/local injection
ConditionsIn vivo pharmacokinetic profiling in rodent models

Oral bioavailability is a critical procurement criterion for laboratories conducting long-term, systemic chronic inflammation studies, reducing animal stress and dosing artifacts.

Cellular Potency: Reproducibility in Cytokine Inhibition Assays

The biochemical potency of PHA-408 translates effectively into cellular environments, ensuring high reproducibility in whole-blood assays. In human peripheral blood mononuclear cells (PBMCs) and human whole blood (HWB), PHA-408 inhibits the production of TNF-α with an IC50 of 0.02 to 0.03 µM (after correction for protein binding). This high cellular potency allows for robust suppression of the NF-κB pathway at concentrations significantly lower than those required by allosteric inhibitors like BMS-345541, which often require micromolar concentrations for similar cellular efficacy[1].

Evidence DimensionCellular TNF-α Inhibition (IC50)
Target Compound Data0.02–0.03 µM (PHA-408)
Comparator Or BaselineBMS-345541 (requires higher micromolar concentrations)
Quantified DifferenceOrders of magnitude higher cellular potency for PHA-408
ConditionsInflammatory stimuli-induced cytokine production in human PBMCs and HWB

High cellular potency minimizes the required in vivo dosage, directly reducing the risk of off-target effects and improving the therapeutic window in preclinical models.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Because of its tight-binding kinetics and slow off-rate, PHA-408 is a highly suitable choice for establishing steady-state delivery correlations in chronic inflammatory models, allowing precise mapping of inhibitor plasma concentrations to IKK-2 target engagement [1].

Chronic Obstructive Pulmonary Disease (COPD) and Asthma Research

PHA-408 is highly effective in suppressing lipopolysaccharide (LPS)- and cigarette smoke (CS)-induced lung inflammation. It is procured to evaluate the reduction of bronchoalveolar lavage fluid (BALF) neutrophil influx and the suppression of IL-6, TNF-α, and IL-1β release [2].

Rheumatoid Arthritis Disease Modeling

With its proven oral bioavailability, PHA-408 is utilized in chronic rodent models of arthritis (e.g., streptococcal cell wall-induced arthritis) to evaluate the systemic suppression of joint swelling, bone destruction, and synovial fibroblast PGE2 production[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

559.1898790 Da

Monoisotopic Mass

559.1898790 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8K8XT2KBG3

Dates

Last modified: 08-15-2023
1: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.
2: Khan SY, Awad EM, Oszwald A, Mayr M, Yin X, Waltenberger B, Stuppner H, Lipovac M, Uhrin P, Breuss JM. Premature senescence of endothelial cells upon chronic exposure to TNFα can be prevented by N-acetyl cysteine and plumericin. Sci Rep. 2017 Jan 3;7:39501. doi: 10.1038/srep39501. PubMed PMID: 28045034; PubMed Central PMCID: PMC5206708.
3: Carlson CG, Dole E, Stefanski C, Bayless D. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle. Am J Transl Res. 2015 Apr 15;7(4):670-82. eCollection 2015. PubMed PMID: 26064436; PubMed Central PMCID: PMC4455343.
4: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
5: Xie J, Poda GI, Hu Y, Chen NX, Heier RF, Wolfson SG, Reding MT, Lennon PJ, Kurumbail RG, Selness SR, Li X, Kishore NN, Sommers CD, Christine L, Bonar SL, Venkatraman N, Mathialagan S, Brustkern SJ, Huang HC. Aminopyridinecarboxamide-based inhaled IKK-2 inhibitors for asthma and COPD: Structure-activity relationship. Bioorg Med Chem. 2011 Feb 1;19(3):1242-55. doi: 10.1016/j.bmc.2010.12.027. Epub 2010 Dec 23. PubMed PMID: 21236687.
6: Mathialagan S, Poda GI, Kurumbail RG, Selness SR, Hall T, Reitz BA, Weinberg RA, Kishore N, Mbalaviele G. Expression, purification and functional characterization of IkappaB kinase-2 (IKK-2) mutants. Protein Expr Purif. 2010 Aug;72(2):254-61. doi: 10.1016/j.pep.2010.02.009. Epub 2010 Feb 20. PubMed PMID: 20176108.
7: Rajendrasozhan S, Hwang JW, Yao H, Kishore N, Rahman I. Anti-inflammatory effect of a selective IkappaB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke. Pulm Pharmacol Ther. 2010 Jun;23(3):172-81. doi: 10.1016/j.pupt.2010.01.002. Epub 2010 Jan 18. PubMed PMID: 20080200; PubMed Central PMCID: PMC2850968.
8: Chiang PC, Kishore NN, Thompson DC. Combined use of pharmacokinetic modeling and a steady-state delivery approach allows early assessment of IkappaB kinase-2 (IKK-2) target safety and efficacy. J Pharm Sci. 2010 Mar;99(3):1278-87. doi: 10.1002/jps.21909. PubMed PMID: 19743500.
9: Sommers CD, Thompson JM, Guzova JA, Bonar SL, Rader RK, Mathialagan S, Venkatraman N, Holway VW, Kahn LE, Hu G, Garner DS, Huang HC, Chiang PC, Schindler JF, Hu Y, Meyer DM, Kishore NN. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation. J Pharmacol Exp Ther. 2009 Aug;330(2):377-88. doi: 10.1124/jpet.108.147538. Epub 2009 May 28. PubMed PMID: 19478133.
10: Mbalaviele G, Sommers CD, Bonar SL, Mathialagan S, Schindler JF, Guzova JA, Shaffer AF, Melton MA, Christine LJ, Tripp CS, Chiang PC, Thompson DC, Hu Y, Kishore N. A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models. J Pharmacol Exp Ther. 2009 Apr;329(1):14-25. doi: 10.1124/jpet.108.143800. Epub 2009 Jan 23. PubMed PMID: 19168710.
11: Araújo MI, Bacellar O, Ribeiro-de-Jesus A, Carvalho EM. The absence of gamma-interferon production of S. mansoni antigens in patients with schistosomiasis. Braz J Med Biol Res. 1994 Jul;27(7):1619-25. PubMed PMID: 7874028.

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